4-[7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE
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Overview
Description
4-[7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a naphthalene moiety, which is fused to a triazolopyrimidine ring system, and a pyridine ring, making it a complex and interesting molecule for various applications.
Preparation Methods
The synthesis of 4-[7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides in a tandem reaction. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.
Chemical Reactions Analysis
4-[7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
4-[7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound acts as an inhibitor for enzymes such as RORγt, PHD-1, JAK1, and JAK2, making it valuable for studying these biological pathways.
Material Science: It has applications in the development of materials with specific properties due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE involves its interaction with specific molecular targets. For instance, as an inhibitor of JAK1 and JAK2, it binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of inflammatory responses and cell proliferation, making it useful in treating diseases like cancer and autoimmune disorders .
Comparison with Similar Compounds
Similar compounds to 4-[7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE include other triazolopyrimidines and triazoles. These compounds share the triazole ring but differ in their substituents and overall structure. For example:
1,2,4-Triazole: A simpler structure with a five-membered ring containing three nitrogen atoms.
Pyrazolopyrimidines: Compounds with a pyrazole ring fused to a pyrimidine ring, often used as kinase inhibitors.
Fluconazole: An antifungal drug containing a triazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its fused ring system and the presence of the naphthalene moiety, which imparts specific biological activities and makes it a versatile compound for various applications.
Properties
IUPAC Name |
7-naphthalen-1-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5/c1-2-6-16-14(4-1)5-3-7-17(16)18-10-13-22-20-23-19(24-25(18)20)15-8-11-21-12-9-15/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGQVXQGMGIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=NC4=NC(=NN34)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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